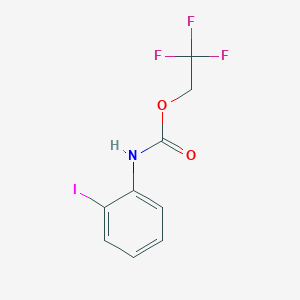
2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate is an organic compound with the molecular formula C9H7F3INO2 and a molecular weight of 345.06 g/mol This compound is characterized by the presence of trifluoroethyl and iodophenyl groups, which impart unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate typically involves the reaction of 2-iodoaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired carbamate . The reaction can be represented as follows:
2-Iodoaniline+2,2,2-Trifluoroethyl chloroformate→2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used (e.g., azides, cyanides).
Oxidation: Iodine-containing oxidized products.
Reduction: Reduced forms of the compound, potentially altering the trifluoroethyl group.
科学的研究の応用
2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways, making the compound useful in various biochemical studies .
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate
- 2,2,2-Trifluoroethyl N-(2,5-xylyl)carbamate
- 2,2,2-Trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate
Uniqueness
2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate is unique due to the presence of both trifluoroethyl and iodophenyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for halogen bonding, which are not commonly found in other similar compounds .
特性
分子式 |
C9H7F3INO2 |
|---|---|
分子量 |
345.06 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate |
InChI |
InChI=1S/C9H7F3INO2/c10-9(11,12)5-16-8(15)14-7-4-2-1-3-6(7)13/h1-4H,5H2,(H,14,15) |
InChIキー |
RWMJELCKBGHWMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


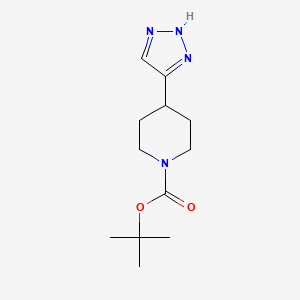
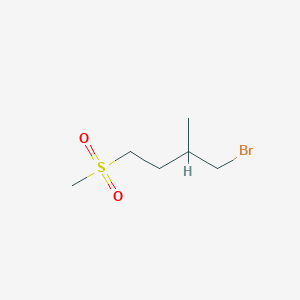
![5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13179803.png)

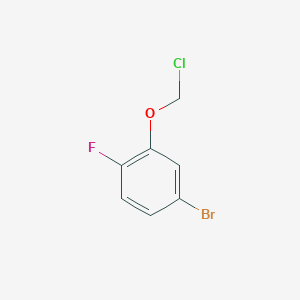
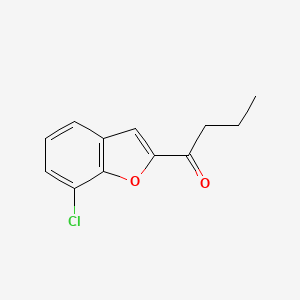

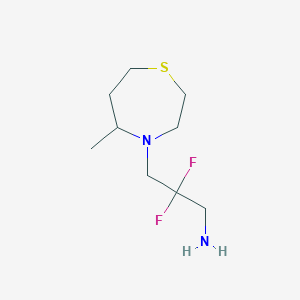

methanol](/img/structure/B13179850.png)
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13179856.png)
![2-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13179877.png)
![Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13179885.png)
![Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13179894.png)
